1-(2-Chloro-5-methoxy-4-nitrophenyl)ethanone
Description
1-(2-Chloro-5-methoxy-4-nitrophenyl)ethanone is a substituted acetophenone derivative with the molecular formula C₉H₈ClNO₄ (calculated molecular weight: 229.62 g/mol). The compound features a phenyl ring substituted with a chloro group (Cl) at position 2, a nitro group (NO₂) at position 4, and a methoxy group (OCH₃) at position 5, with an acetyl group (COCH₃) at position 1.
Properties
Molecular Formula |
C9H8ClNO4 |
|---|---|
Molecular Weight |
229.62 g/mol |
IUPAC Name |
1-(2-chloro-5-methoxy-4-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H8ClNO4/c1-5(12)6-3-9(15-2)8(11(13)14)4-7(6)10/h3-4H,1-2H3 |
InChI Key |
OQJJCFAAPMMZJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Cl)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5-methoxy-4-nitrophenyl)ethanone typically involves the following steps:
Nitration: The starting material, 2-chloro-5-methoxyacetophenone, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position relative to the methoxy group.
Purification: The reaction mixture is then neutralized, and the product is extracted and purified using recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-5-methoxy-4-nitrophenyl)ethanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like ethanol or dimethylformamide (DMF).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
Reduction: 1-(2-Chloro-5-methoxy-4-aminophenyl)ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(2-Chloro-5-hydroxy-4-nitrophenyl)ethanone.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial and Anticancer Properties
Research indicates that 1-(2-Chloro-5-methoxy-4-nitrophenyl)ethanone exhibits significant antimicrobial activity. It has been studied for its efficacy against various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics. Additionally, preliminary studies have shown promise in anticancer applications, particularly against prostate cancer cells, where it acts as an androgen receptor antagonist .
1.2 Mechanism of Action
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Interaction studies are crucial for understanding its mechanism of action, which may involve the inhibition of critical enzymes or pathways associated with disease progression.
1.3 Case Study: Synthesis and Testing
A notable study involved the synthesis of derivatives of 1-(2-Chloro-5-methoxy-4-nitrophenyl)ethanone through nucleophilic substitution reactions. These derivatives were evaluated for their biological activities, revealing that modifications to the phenyl ring could enhance their therapeutic potential .
Agrochemical Applications
2.1 Herbicidal Activity
The compound's unique chemical structure allows it to be explored as a potential herbicide. Its reactivity suggests that it could inhibit key biochemical pathways in plants, making it useful in agricultural practices for weed management.
2.2 Insecticidal Properties
Similar to its herbicidal effects, the insecticidal properties of 1-(2-Chloro-5-methoxy-4-nitrophenyl)ethanone have been investigated. Its effectiveness against certain pest species positions it as a candidate for developing safer and more effective pest control agents.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-methoxy-4-nitrophenyl)ethanone involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the chloro and methoxy groups can influence the compound’s binding affinity to proteins and enzymes. The ethanone group can undergo nucleophilic addition reactions, making the compound versatile in different chemical environments.
Comparison with Similar Compounds
Key Characteristics:
- Substituent Effects : The nitro group (electron-withdrawing) and methoxy group (electron-donating) create a polarized electronic environment, influencing reactivity and intermolecular interactions.
- Applications : Similar compounds are intermediates in pharmaceuticals, agrochemicals, and dyes . The nitro group enhances electrophilicity, making the compound a candidate for further derivatization (e.g., reduction to amines or coupling reactions) .
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, highlighting substituent positions, physical properties, and applications:
Impact of Substituent Position and Type
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (NO₂) at position 4 in the target compound reduces electron density at the para position, enhancing electrophilicity for nucleophilic substitution or reduction reactions. Methoxy groups (OCH₃) at position 5 direct electrophilic substitution to ortho/para positions, while methyl groups (e.g., in ) increase lipophilicity, affecting bioavailability .
- Melting Points and Stability: Compounds with nitro groups (e.g., target compound) generally exhibit higher melting points due to dipole interactions and crystal packing efficiency. For example, 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone melts at 109–110°C , while nitro-substituted analogues may have even higher values.
Biological Activity
1-(2-Chloro-5-methoxy-4-nitrophenyl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1-(2-Chloro-5-methoxy-4-nitrophenyl)ethanone is characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to a phenyl ring. These substituents may influence its biological activity through various mechanisms.
Anticancer Activity
Research indicates that 1-(2-Chloro-5-methoxy-4-nitrophenyl)ethanone exhibits cytotoxic effects against several cancer cell lines. A study demonstrated that compounds with similar structural motifs showed selective cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, indicating potential for development as an anticancer agent .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The cytotoxicity of 1-(2-Chloro-5-methoxy-4-nitrophenyl)ethanone may be attributed to several mechanisms:
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Inhibition of DNA Synthesis : The presence of nitro groups in related compounds has been linked to DNA damage, leading to cell cycle arrest and apoptosis .
- Microtubule Destabilization : Compounds with similar structures have demonstrated the ability to inhibit microtubule assembly, which is crucial for cell division .
Study 1: Cytotoxic Evaluation
In a recent study, various derivatives including 1-(2-Chloro-5-methoxy-4-nitrophenyl)ethanone were evaluated for their cytotoxic effects using the MTT assay. The results indicated significant cell death in treated groups compared to controls, with IC50 values supporting its potential as an anticancer agent .
Study 2: Molecular Docking Studies
Molecular docking studies have suggested that 1-(2-Chloro-5-methoxy-4-nitrophenyl)ethanone binds effectively to targets involved in cancer proliferation pathways. This supports the hypothesis that it may serve as a lead compound for further drug development aimed at specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
